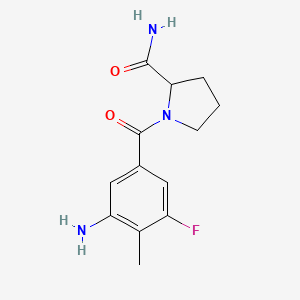![molecular formula C9H15BrN2S B7575445 N'-[(4-bromothiophen-2-yl)methyl]butane-1,4-diamine](/img/structure/B7575445.png)
N'-[(4-bromothiophen-2-yl)methyl]butane-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(4-bromothiophen-2-yl)methyl]butane-1,4-diamine, also known as BTD, is a chemical compound that has been extensively studied for its potential therapeutic applications. BTD is a member of the family of diamine compounds, which have been shown to exhibit a range of biological activities, including antitumor, antiviral, and antibacterial properties.
Mecanismo De Acción
The mechanism of action of N'-[(4-bromothiophen-2-yl)methyl]butane-1,4-diamine is not fully understood, but it is thought to involve the inhibition of DNA synthesis and cell division. N'-[(4-bromothiophen-2-yl)methyl]butane-1,4-diamine has been shown to induce DNA damage and activate the p53 tumor suppressor pathway, which leads to apoptosis in cancer cells.
Biochemical and Physiological Effects:
N'-[(4-bromothiophen-2-yl)methyl]butane-1,4-diamine has been shown to exhibit a range of biochemical and physiological effects. In addition to its antitumor activity, N'-[(4-bromothiophen-2-yl)methyl]butane-1,4-diamine has been found to exhibit antiviral and antibacterial properties. N'-[(4-bromothiophen-2-yl)methyl]butane-1,4-diamine has also been shown to inhibit the proliferation of endothelial cells, which play a critical role in angiogenesis (the formation of new blood vessels).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N'-[(4-bromothiophen-2-yl)methyl]butane-1,4-diamine is its high potency and selectivity for cancer cells. N'-[(4-bromothiophen-2-yl)methyl]butane-1,4-diamine has been found to be effective against a range of cancer cell lines, including those that are resistant to conventional chemotherapy. However, one limitation of N'-[(4-bromothiophen-2-yl)methyl]butane-1,4-diamine is its potential toxicity, which may limit its use in clinical settings.
Direcciones Futuras
There are several potential future directions for research on N'-[(4-bromothiophen-2-yl)methyl]butane-1,4-diamine. One area of focus is on the development of new cancer treatments based on N'-[(4-bromothiophen-2-yl)methyl]butane-1,4-diamine and other diamine compounds. Another area of research is on the potential applications of N'-[(4-bromothiophen-2-yl)methyl]butane-1,4-diamine in the treatment of viral and bacterial infections. Finally, there is a need for further studies on the safety and toxicity of N'-[(4-bromothiophen-2-yl)methyl]butane-1,4-diamine, particularly in vivo, in order to determine its potential for clinical use.
Métodos De Síntesis
The synthesis of N'-[(4-bromothiophen-2-yl)methyl]butane-1,4-diamine involves the reaction of 4-bromothiophen-2-ylmethylamine with 1,4-dibromobutane in the presence of a base. The resulting product is then purified using column chromatography. The yield of N'-[(4-bromothiophen-2-yl)methyl]butane-1,4-diamine is typically high, with a purity of over 95%.
Aplicaciones Científicas De Investigación
N'-[(4-bromothiophen-2-yl)methyl]butane-1,4-diamine has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the development of new cancer treatments. N'-[(4-bromothiophen-2-yl)methyl]butane-1,4-diamine has been shown to exhibit potent antitumor activity in vitro and in vivo, and has been found to induce apoptosis (programmed cell death) in cancer cells.
Propiedades
IUPAC Name |
N'-[(4-bromothiophen-2-yl)methyl]butane-1,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrN2S/c10-8-5-9(13-7-8)6-12-4-2-1-3-11/h5,7,12H,1-4,6,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJQVRZODMXPQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)CNCCCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(4-bromothiophen-2-yl)methyl]butane-1,4-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Oxolan-3-ylmethylamino)methyl]benzenesulfonamide](/img/structure/B7575369.png)
![N-[(1-cyclopropylpyrrolidin-3-yl)methyl]quinolin-2-amine](/img/structure/B7575382.png)
![3-[[(3-Fluoro-4-methylbenzoyl)amino]methyl]benzoic acid](/img/structure/B7575401.png)
![3-[[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B7575403.png)
![3-[[(5-Chloro-2-fluorobenzoyl)amino]methyl]benzoic acid](/img/structure/B7575405.png)
![3-[[(1-Methylpyrazole-4-carbonyl)amino]methyl]benzoic acid](/img/structure/B7575408.png)
![3-[[3-(Triazol-1-yl)propanoylamino]methyl]benzoic acid](/img/structure/B7575416.png)

![3-[[(4-Chloro-1-methylpyrrole-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B7575429.png)
![3-[[(4-Chlorobenzoyl)amino]methyl]benzoic acid](/img/structure/B7575455.png)
![3-[[(3-Chlorobenzoyl)amino]methyl]benzoic acid](/img/structure/B7575458.png)
![6-[(4-Aminophenyl)methyl-methylamino]pyridine-3-carbonitrile](/img/structure/B7575466.png)
![3-[(1H-pyrazole-5-carbonylamino)methyl]benzoic acid](/img/structure/B7575469.png)
